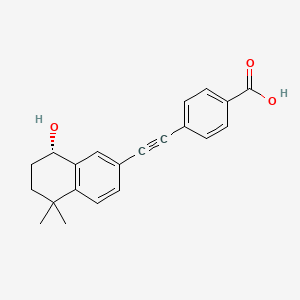

Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(((8S)-5,6,7,8-Tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)-benzoesäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Benzoesäure mit einem substituierten Naphthalin-Molekülteil verbindet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(((8S)-5,6,7,8-Tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)-benzoesäure umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Herstellung des Naphthalinderivats, gefolgt von dessen Kupplung mit Benzoesäure. Die Reaktionsbedingungen erfordern häufig den Einsatz von Katalysatoren und spezifischen Lösungsmitteln, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies könnte den Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken beinhalten, um sicherzustellen, dass die Verbindung die für ihre beabsichtigten Anwendungen erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(((8S)-5,6,7,8-Tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)-benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

Reduktion: Dies kann verwendet werden, um den Oxidationszustand der Verbindung zu verändern.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wodurch sich die Eigenschaften der Verbindung möglicherweise ändern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen können variieren, erfordern jedoch häufig kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation eine Verbindung mit zusätzlichen Hydroxylgruppen ergeben, während die Reduktion zu einem gesättigten Derivat führen kann.

Wissenschaftliche Forschungsanwendungen

4-(((8S)-5,6,7,8-Tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)-benzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Ihre einzigartige Struktur kann es ihr ermöglichen, auf spezifische Weise mit biologischen Molekülen zu interagieren, wodurch sie für die Untersuchung biochemischer Stoffwechselwege nützlich ist.

Medizin: Die potenziellen therapeutischen Eigenschaften der Verbindung könnten für die Entwicklung neuer Medikamente untersucht werden.

Industrie: Sie kann bei der Herstellung von Spezialchemikalien oder Materialien mit spezifischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den 4-(((8S)-5,6,7,8-Tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)-benzoesäure ihre Wirkung entfaltet, beinhaltet ihre Wechselwirkung mit molekularen Zielstrukturen und Stoffwechselwegen in biologischen Systemen. Dies könnte die Bindung an bestimmte Enzyme oder Rezeptoren umfassen, wodurch deren Aktivität moduliert und verschiedene physiologische Prozesse beeinflusst werden.

Wirkmechanismus

The mechanism by which Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- exerts its effects involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity and influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzoesäure: Eine einfachere Verbindung mit einem einzelnen Benzolring.

Naphthalinderivate: Verbindungen mit ähnlichen Naphthalinstrukturen, aber unterschiedlichen Substituenten.

Einzigartigkeit

Das Besondere an 4-(((8S)-5,6,7,8-Tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)-benzoesäure ist die Kombination von Benzoesäure und einem substituierten Naphthalin-Molekülteil, die einzigartige chemische und biologische Eigenschaften verleiht, die in einfacheren Verbindungen nicht vorkommen.

Eigenschaften

CAS-Nummer |

226250-19-7 |

|---|---|

Molekularformel |

C21H20O3 |

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

4-[2-[(8S)-8-hydroxy-5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl]ethynyl]benzoic acid |

InChI |

InChI=1S/C21H20O3/c1-21(2)12-11-19(22)17-13-15(7-10-18(17)21)4-3-14-5-8-16(9-6-14)20(23)24/h5-10,13,19,22H,11-12H2,1-2H3,(H,23,24)/t19-/m0/s1 |

InChI-Schlüssel |

ZLFYEWZRIJYFBZ-IBGZPJMESA-N |

Isomerische SMILES |

CC1(CC[C@@H](C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O)C |

Kanonische SMILES |

CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)